
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as NMMA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by inhibiting nitric oxide synthase, which is responsible for the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in a variety of physiological processes, including blood pressure regulation, neurotransmitter release, and immune system function. By inhibiting nitric oxide synthase, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can affect these processes and produce a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to produce a variety of biochemical and physiological effects, including changes in blood pressure, heart rate, and neurotransmitter release. In cardiovascular research, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to increase blood pressure by inhibiting the production of nitric oxide, which is involved in blood vessel dilation. In neuroscience, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to affect the release of various neurotransmitters, including dopamine and serotonin.
实验室实验的优点和局限性
One advantage of using N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is its ability to selectively inhibit nitric oxide synthase, allowing researchers to study the effects of nitric oxide on various physiological processes. However, one limitation of using N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is its potential non-specific effects on other enzymes or pathways, which could complicate the interpretation of results.
未来方向
There are several future directions for research involving N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of research could focus on the development of more selective inhibitors of nitric oxide synthase, which could help to better understand the role of nitric oxide in various physiological processes. Another area of research could focus on the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in various diseases, including cancer and cardiovascular disease. Additionally, further studies could explore the potential side effects of N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and its interactions with other drugs or compounds.
合成方法
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenylacetic acid with thionyl chloride to form 2-methoxy-5-methylphenylacetyl chloride. This intermediate compound is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide.
科学研究应用
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit nitric oxide synthase, which is involved in the regulation of various neurotransmitters. In cardiovascular research, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been used to study the role of nitric oxide in blood pressure regulation. In cancer research, N-(2-methoxy-5-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its potential as a therapeutic agent due to its ability to inhibit angiogenesis, which is necessary for tumor growth.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-17(22-2)16(11-13)19-18(21)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPULZASMGTQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
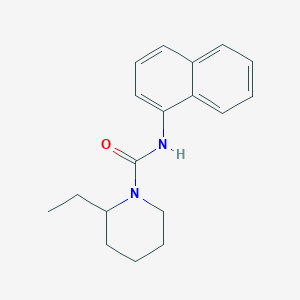
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
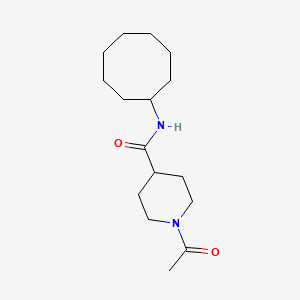
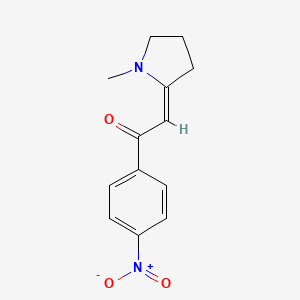
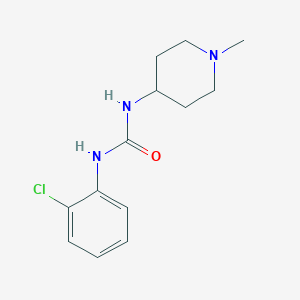
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
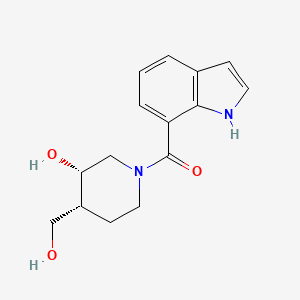
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5380853.png)
![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
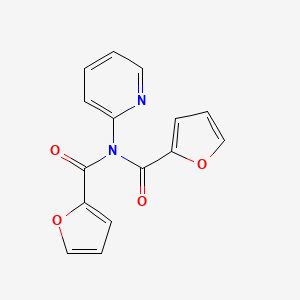
![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)